molecular formula C12H12IN3O B5306777 1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5306777
M. Wt: 341.15 g/mol
InChI Key: FMRSKBPSKMZRPZ-UHFFFAOYSA-N
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Description

1-Ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of an ethyl group, an iodophenyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring using an ethyl halide.

    Iodination of the phenyl ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the iodophenyl-pyrazole intermediate with an appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include iodine, hydrazine, ethyl halides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in biochemical assays to investigate its interactions with biological macromolecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:

    1-ethyl-N-(4-iodophenyl)piperidin-4-amine: This compound shares the iodophenyl group but differs in the presence of a piperidine ring instead of a pyrazole ring.

    1-ethyl-4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide: This compound has a similar pyrazole structure but includes a nitro group, which can significantly alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-(4-iodophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRSKBPSKMZRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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